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Compound of Interest

Compound Name: 1-Ethyl-3,5-dimethyl-1H-pyrazole

Cat. No.: B097697 Get Quote

An In-Depth Technical Guide to 1-Ethyl-3,5-dimethyl-1H-pyrazole

Introduction: The Pyrazole Scaffold in Modern
Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms,

stands as a cornerstone in medicinal chemistry and materials science.[1][2][3] Its unique

electronic properties and structural versatility allow it to serve as a key pharmacophore in a

multitude of therapeutic agents, including the well-known anti-inflammatory drug Celecoxib.[2]

Pyrazole derivatives are subjects of intense research due to their broad spectrum of biological

activities, which include anti-inflammatory, analgesic, antimicrobial, anti-tumor, and

anticonvulsant properties.[2][3][4][5]

This guide focuses on a specific, yet important, derivative: 1-Ethyl-3,5-dimethyl-1H-pyrazole.

This molecule serves as a valuable building block for the synthesis of more complex,

biologically active compounds. Understanding its fundamental physical and chemical properties

is paramount for its effective utilization in research and development. This document provides a

comprehensive overview of its characteristics, synthesis, reactivity, and the experimental

protocols required for its validation, grounded in established scientific principles.

Section 1: Core Physicochemical Properties
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The foundational step in utilizing any chemical compound is a thorough understanding of its

intrinsic properties. These characteristics dictate its behavior in different solvents, its reactivity,

and its suitability for various analytical techniques. The properties of 1-Ethyl-3,5-dimethyl-1H-
pyrazole are summarized below.

Property Value Source

IUPAC Name 1-ethyl-3,5-dimethylpyrazole [6]

Molecular Formula C₇H₁₂N₂ [6][7]

Molecular Weight 124.18 g/mol [6][7]

CAS Number 17629-26-4 [6][7]

Synonyms

1-ethyl-3,5-dimethylpyrazole,

3,5-Dimethyl-1-ethyl-1H-

pyrazole

[6]

XLogP3 (Lipophilicity) 1.3 [6]

Hydrogen Bond Donor Count 0 [6]

Hydrogen Bond Acceptor

Count
2 [6]

Rotatable Bond Count 1 [6]

Section 2: Synthesis and Chemical Reactivity
Synthesis: The Knorr Pyrazole Synthesis
The most common and efficient method for synthesizing 3,5-disubstituted pyrazoles is the

Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with

a hydrazine derivative.[8][9]

Causality of the Method: This reaction is highly effective due to the nucleophilic nature of the

hydrazine attacking the electrophilic carbonyl carbons of the diketone. The subsequent

intramolecular cyclization and dehydration are thermodynamically favored, leading to the

formation of the stable aromatic pyrazole ring.
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A typical synthesis for 1-Ethyl-3,5-dimethyl-1H-pyrazole proceeds as follows:

Reactants: Acetylacetone (a 1,3-diketone) is reacted with ethylhydrazine.

Condensation: The reaction is typically carried out in a protic solvent like ethanol. The initial

step is the formation of a hydrazone intermediate.

Cyclization & Dehydration: The intermediate rapidly undergoes an intramolecular cyclization,

followed by the elimination of a water molecule to yield the final aromatic pyrazole product.

[10]

Other synthetic routes for creating substituted pyrazoles exist, including multicomponent

reactions and cycloadditions involving alkynes, which offer diverse pathways to functionalized

pyrazole cores.[2][11]

Chemical Reactivity Profile
The reactivity of the pyrazole ring is governed by its aromaticity and the presence of two

distinct nitrogen atoms.[1][8]

N1 (Pyrrolic) Nitrogen: The lone pair of electrons on the N1 nitrogen (bearing the ethyl group

in this case) participates in the aromatic 6π-electron system, rendering it non-basic and

unreactive towards electrophiles.[1]

N2 (Pyridinic) Nitrogen: The lone pair on the N2 nitrogen is located in an sp² hybrid orbital in

the plane of the ring and is not part of the aromatic system. This lone pair imparts weak

basicity to the molecule.[1][8]

Electrophilic Aromatic Substitution: The pyrazole ring is electron-rich and can undergo

electrophilic substitution. Due to the directing effects of the two nitrogen atoms and the alkyl

groups, the C4 position is the most electron-rich and, therefore, the primary site for

electrophilic attack (e.g., nitration, halogenation).[3][8]

Stability: The aromatic pyrazole ring is notably stable and resistant to oxidation and reduction

under typical conditions.[8]
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Section 3: Experimental Characterization and
Validation
To ensure the identity and purity of synthesized 1-Ethyl-3,5-dimethyl-1H-pyrazole, a suite of

analytical techniques must be employed. The following protocols represent a self-validating

workflow for structural confirmation.

Synthesis

Characterization

Validation

Reactants
(Acetylacetone + Ethylhydrazine)

Reaction
(Ethanol, Reflux)

Workup & Purification
(Extraction, Chromatography)

¹H & ¹³C NMR Spectroscopy

Purity & Structure

Mass Spectrometry (GC-MS)

Molecular Weight

Infrared (IR) Spectroscopy

Functional Groups

Data Analysis & Comparison
with Literature Values

Confirmed Structure:
1-Ethyl-3,5-dimethyl-1H-pyrazole
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Caption: Workflow for the synthesis and analytical validation of the target compound.

Protocol: Nuclear Magnetic Resonance (NMR)
Spectroscopy
Objective: To confirm the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7

mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

¹H NMR Acquisition:

Acquire the proton NMR spectrum.

Expected Signals:

A triplet signal corresponding to the -CH₃ of the ethyl group.

A quartet signal for the -CH₂- of the ethyl group.

Two distinct singlet signals for the two methyl groups at the C3 and C5 positions.

A singlet signal for the lone proton at the C4 position of the pyrazole ring.[12]

¹³C NMR Acquisition:

Acquire the carbon-13 NMR spectrum.

Expected Signals: Distinct signals for each unique carbon atom: the two carbons of the

ethyl group, the two methyl carbons, and the three carbons of the pyrazole ring (C3, C4,

and C5).[12][13]

Protocol: Mass Spectrometry (MS)
Objective: To confirm the molecular weight and fragmentation pattern.
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Methodology:

Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas

Chromatography (GC-MS) for a volatile compound like this.

Ionization: Use Electron Impact (EI) ionization.

Analysis:

Expected Molecular Ion Peak (M⁺): A prominent peak should be observed at m/z = 124,

corresponding to the molecular weight of the compound.[6]

Fragmentation: Observe characteristic fragment ions resulting from the loss of methyl or

ethyl groups, which can further support the proposed structure.

Protocol: Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) or as a

KBr pellet.

Acquisition: Record the IR spectrum, typically from 4000 to 400 cm⁻¹.

Analysis:

Expected Absorption Bands:

~2850-3000 cm⁻¹: C-H stretching vibrations from the alkyl (ethyl and methyl) groups.

~1500-1600 cm⁻¹: C=N and C=C stretching vibrations characteristic of the aromatic

pyrazole ring.[5]

~1350-1450 cm⁻¹: C-H bending vibrations.
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Section 4: Applications and Significance in Drug
Development
While 1-Ethyl-3,5-dimethyl-1H-pyrazole is not an end-product drug, its value lies in its role as

a versatile scaffold and intermediate. The pyrazole core is a privileged structure in drug design,

meaning it frequently appears in successful drug molecules.[4][14]

Structural Scaffolding: The ethyl and dimethyl groups provide specific steric and electronic

properties. The N-ethyl group, for instance, can occupy a hydrophobic pocket in a target

protein, while the C-methyl groups can influence the orientation of other appended functional

groups.

Modulation of Properties: By using this molecule as a starting point, chemists can perform

further reactions, such as functionalizing the C4 position, to synthesize a library of related

compounds. These modifications are crucial for optimizing a drug candidate's potency,

selectivity, solubility, and metabolic stability.[15]

Ligand Development: The pyrazole nucleus is an excellent ligand for coordinating with metal

ions in metalloenzymes, which are important drug targets.[1]

Section 5: Safety and Handling
Adherence to proper safety protocols is non-negotiable when handling any chemical.

General Precautions: Avoid contact with eyes, skin, and clothing. Do not ingest or inhale.

Handle in a well-ventilated area, preferably in a chemical fume hood.[16]

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and

safety glasses with side-shields or goggles.[16][17]

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[16]

[18]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b097697?utm_src=pdf-body
https://www.mdpi.com/2227-9059/10/5/1124
https://pmc.ncbi.nlm.nih.gov/articles/PMC9780894/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4766773/
http://www.orientjchem.org/vol38no3/pyrazole-and-its-derivatives-an-excellent-n-hetrocycle-with-wide-range-of-biological-applications/
https://www.fishersci.com/store/msds?partNumber=EN00291FA&productDescription=ETHYL+5-AMINO-1-METHYL-1+100GR&vendorId=VN00092202&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=EN00291FA&productDescription=ETHYL+5-AMINO-1-METHYL-1+100GR&vendorId=VN00092202&countryCode=US&language=en
http://www.angenechemical.com/sds/885319-49-3.pdf
https://www.fishersci.com/store/msds?partNumber=EN00291FA&productDescription=ETHYL+5-AMINO-1-METHYL-1+100GR&vendorId=VN00092202&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC116705000&countryCode=US&language=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Diverse applications stemming from the versatile pyrazole core structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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3-5-dimethyl-1h-pyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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